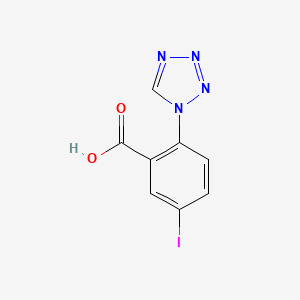
5-iodo-2-(1H-tetrazol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, 5-iodo-2-(1H-tetrazol-1-yl)benzoic acid, is a derivative of tetrazole, a class of compounds known for their energetic properties and utility in various chemical applications. Tetrazoles are heterocyclic compounds containing a ring with four nitrogen atoms and one carbon atom. They are known for their high nitrogen content, which can confer interesting properties such as high energy density and the ability to participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of tetrazole derivatives often involves the use of sodium azide and ammonium chloride in the presence of a solvent such as dimethylformamide (DMF). For instance, 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzotriazole was synthesized by reacting 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanenitrile with these reagents . Additionally, 2-benzyloxymethyl-5-(tributylstannyl)tetrazole can be used as a reagent for the preparation of 5-aryl- and 5-heteroaryl-1H-tetrazoles through a palladium-catalyzed cross-coupling reaction, known as the Stille reaction . These methods highlight the versatility of tetrazole chemistry in synthesizing a wide range of functionalized compounds.
Molecular Structure Analysis
Tetrazole derivatives can form noncovalent complexes with other molecules, as demonstrated by the formation of 3:1 complexes between acidic tetrazoles and tribasic 1,3,5-tris(4,5-dihydroimidazol-2-yl)benzene. X-ray crystallography revealed a planar, hydrogen-bonded structure for these complexes . The molecular structure of tetrazole derivatives is crucial for their reactivity and the formation of such complexes, which can have implications in materials science and supramolecular chemistry.
Chemical Reactions Analysis
Tetrazole derivatives participate in various chemical reactions. For example, upon irradiation, 2-(tetrazol-5-yl)benzoic acid can undergo photorotamerization and cleavage of the tetrazole ring, leading to the formation of a carbodiimide derivative . The reactivity of tetrazoles under light exposure is an area of interest in photochemistry, with potential applications in the development of light-responsive materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. For instance, the magnetic properties of p-(1-oxyl-3-oxido-4,4,5,5-tetramethyl-2-imidazolin-2-yl)benzoic acid and its alkali metal salts were studied, revealing dimer structures and specific magnetic susceptibility data . These properties are important for understanding the behavior of tetrazole derivatives in different environments and for their potential use in electronic and magnetic applications.
Scientific Research Applications
Synthesis Methodologies
- Copper(I) Catalyzed C–N Coupling : 5-iodo-2-(1H-tetrazol-1-yl)benzoic acid and analogs can be prepared using a copper(I) catalyzed C–N coupling methodology. This process involves coupling of 2-iodo or 2-bromo benzoic acids with 5-(ethylthio)-1H-tetrazole, followed by reductive cleavage of the thioether bond. This technique demonstrates regioselectivity toward the N2-position on tetrazole and has been applied to a series of 2-halobenzoic acid substrates (Song et al., 2019).
Coordination Polymers and Structural Studies
- Ligand Modifications in Metal Complexes : 5-iodo-2-(1H-tetrazol-1-yl)benzoic acid is used to study the effects of ligand modifications on the structures and properties of metal complexes. It has been involved in the synthesis of Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers, revealing insights into the influence of ligand disposition and twist angles on structural topology (Song et al., 2009).
Photoluminescence Studies
- Photoluminescence in Solid State : The compound has been studied for its photoluminescence properties in the solid state at room temperature, adding to the understanding of its potential applications in materials science (Li et al., 2008).
Photochemical Reactions
- Matrix Isolation and Photochemical Studies : Detailed photochemical reactions of 5-iodo-2-(1H-tetrazol-1-yl)benzoic acid have been investigated using matrix isolation and theoretical studies. These studies focus on conformer generation and photorotamerization reactions under specific irradiation conditions (Pagacz-Kostrzewa et al., 2019).
Gas Adsorption and Separation
- Metal Organic Frameworks (MOFs) : Research has been conducted on the synthesis and gas adsorption properties of MOFs using 5-iodo-2-(1H-tetrazol-1-yl)benzoic acid. These studies highlight its role in developing materials for gas separation and adsorption, with a focus on structural isomerism and fluorination effects (Pachfule et al., 2011).
Magnetic Studies
- Frustrated Magnets : This compound has been used in the synthesis of novel tetrazole-based frustrated magnets, contributing to the understanding of spin competition in various structural motifs, such as triangles and chains (Yao et al., 2013).
Mechanism of Action
Mode of Action
It’s known that the compound can form hydrogen bonds with amino acids, which could potentially influence its interaction with its targets .
Action Environment
The action, efficacy, and stability of 5-iodo-2-(1H-tetrazol-1-yl)benzoic acid can be influenced by various environmental factors. For instance, the compound exhibits intense photoluminescence properties in the solid state at room temperature . .
properties
IUPAC Name |
5-iodo-2-(tetrazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN4O2/c9-5-1-2-7(6(3-5)8(14)15)13-4-10-11-12-13/h1-4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRAXFHDMAPZNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)O)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2521324.png)
![ethyl 4-[(4-bromophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2521325.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylpropanamide](/img/structure/B2521327.png)
![1-[(3-chlorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid](/img/structure/B2521328.png)
![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(3-bromophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2521329.png)
![4-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione](/img/structure/B2521330.png)


![3-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2521335.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2521337.png)
![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2521338.png)

